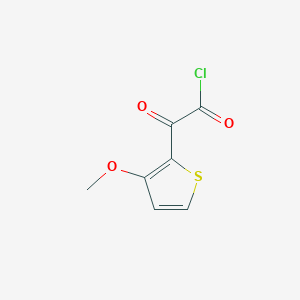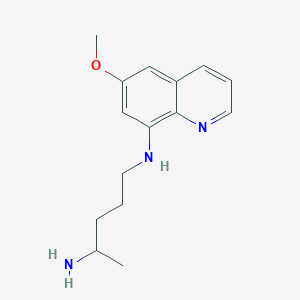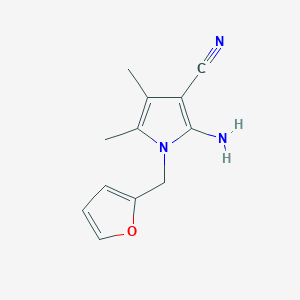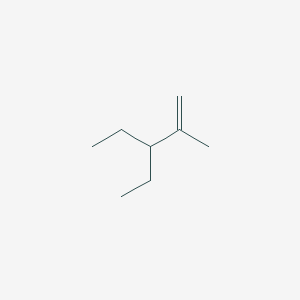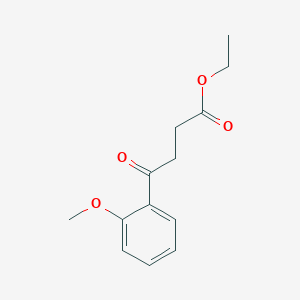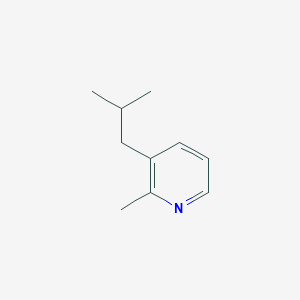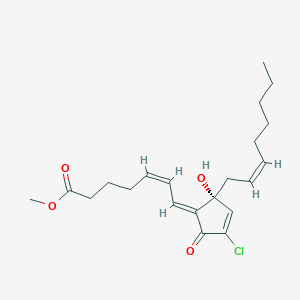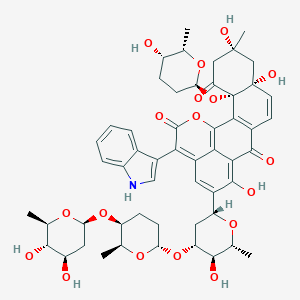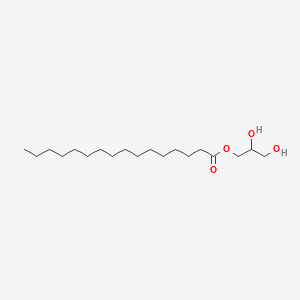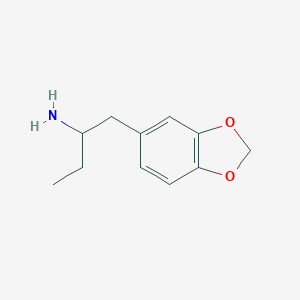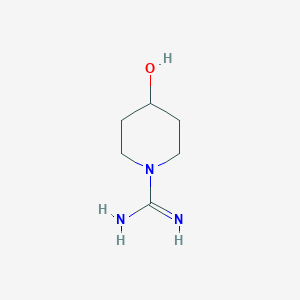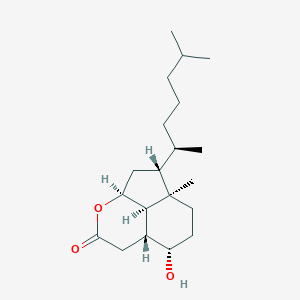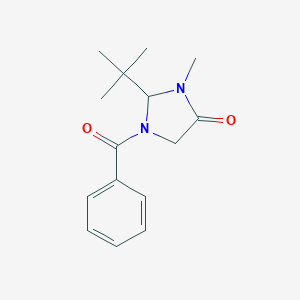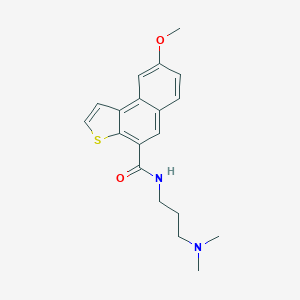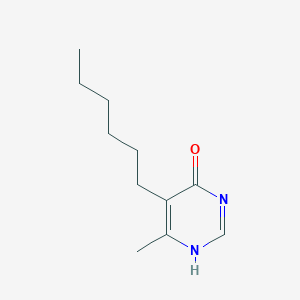
5-Hexyl-6-methyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyl-6-methyl-4-pyrimidinol is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5-Hexyl-6-methyl-4-pyrimidinol is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemische Und Physiologische Effekte
5-Hexyl-6-methyl-4-pyrimidinol has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, it has been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hexyl-6-methyl-4-pyrimidinol in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for further research. Additionally, the synthesis method of 5-Hexyl-6-methyl-4-pyrimidinol is relatively simple and yields a high purity product.
One limitation of using 5-Hexyl-6-methyl-4-pyrimidinol in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 5-Hexyl-6-methyl-4-pyrimidinol. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Furthermore, studies could be conducted to investigate its potential as a cancer therapy and antiviral agent. Finally, research could be conducted to optimize the synthesis method of 5-Hexyl-6-methyl-4-pyrimidinol to increase yield and purity.
Synthesemethoden
The synthesis method of 5-Hexyl-6-methyl-4-pyrimidinol involves the reaction between 2-amino-4-hexyl-5-methylpyrimidine and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then hydrolyzed to obtain 5-Hexyl-6-methyl-4-pyrimidinol. This method has been reported to yield a high purity product with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
5-Hexyl-6-methyl-4-pyrimidinol has been used in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, it has been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2.
Eigenschaften
CAS-Nummer |
103980-65-0 |
|---|---|
Produktname |
5-Hexyl-6-methyl-4-pyrimidinol |
Molekularformel |
C11H18N2O |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
5-hexyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N2O/c1-3-4-5-6-7-10-9(2)12-8-13-11(10)14/h8H,3-7H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
MCTGQFTYMMFWLE-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCC1=C(NC=NC1=O)C |
SMILES |
CCCCCCC1=C(N=CNC1=O)C |
Kanonische SMILES |
CCCCCCC1=C(NC=NC1=O)C |
Synonyme |
5-hexyl-6-methyl-1H-pyrimidin-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



